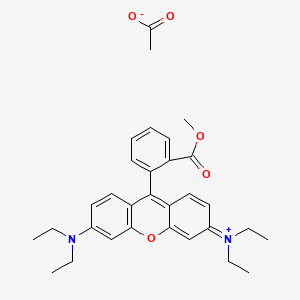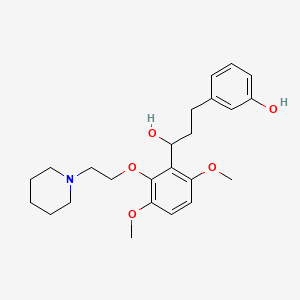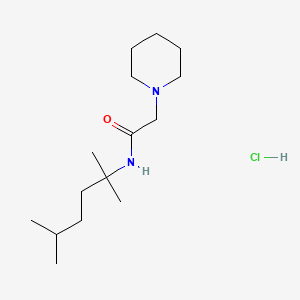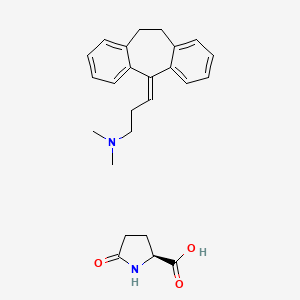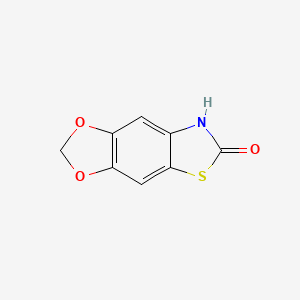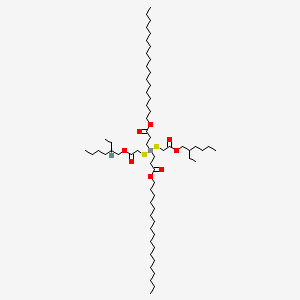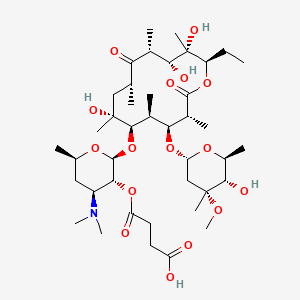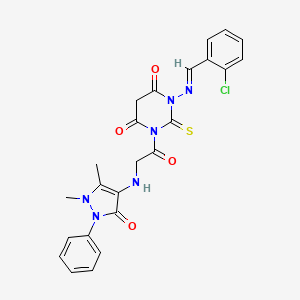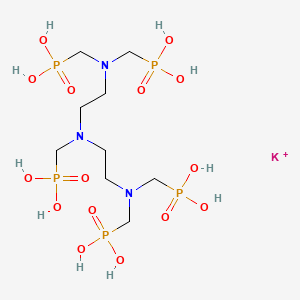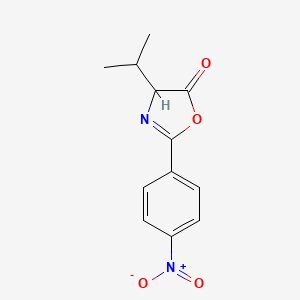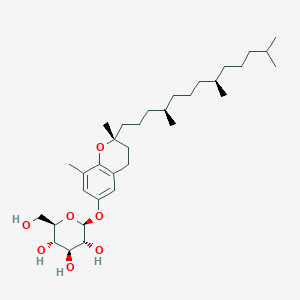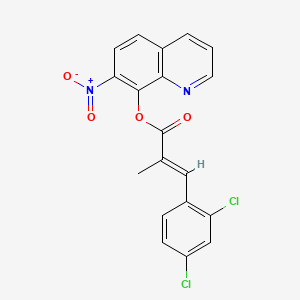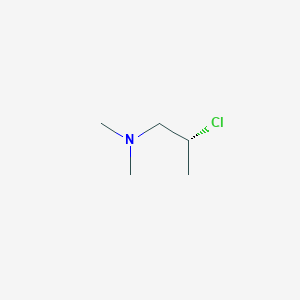
1-Dimethylamino-2-chloropropane, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylamino-2-chloropropane, ®-, also known as 1-propanamine, 2-chloro-N,N-dimethyl-, (2R)-, is a chiral compound with the molecular formula C5H12ClN and a molecular weight of 121.61 g/mol . This compound is characterized by its absolute stereochemistry and is used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-Dimethylamino-2-chloropropane, ®-, typically involves the reaction of thionyl chloride with dimethylaminoisopropanol in the presence of a solvent such as toluene or benzene . The reaction conditions are carefully controlled to ensure high purity and yield. Industrial production methods focus on optimizing these conditions to produce the compound in a crystalline, free-flowing form, which is essential for its use as an intermediate in pharmaceutical manufacturing .
Chemical Reactions Analysis
1-Dimethylamino-2-chloropropane, ®-, undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents.
Scientific Research Applications
1-Dimethylamino-2-chloropropane, ®-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Dimethylamino-2-chloropropane, ®-, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence various biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Dimethylamino-2-chloropropane, ®-, can be compared with other similar compounds such as:
2-Chloropropyldimethylamine: This compound is a racemic mixture and lacks the chiral specificity of 1-Dimethylamino-2-chloropropane, ®-.
1-Dimethylamino-2-chloroethane: This compound has a similar structure but differs in the length of the carbon chain, which can affect its reactivity and applications.
The uniqueness of 1-Dimethylamino-2-chloropropane, ®-, lies in its chiral nature and its specific applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
57496-00-1 |
|---|---|
Molecular Formula |
C5H12ClN |
Molecular Weight |
121.61 g/mol |
IUPAC Name |
(2R)-2-chloro-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-5(6)4-7(2)3/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
GYXWNSDLDXGMGU-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CN(C)C)Cl |
Canonical SMILES |
CC(CN(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


